molecular formula C7H5BrClFO B125206 5-Bromo-2-chloro-4-fluoroanisole CAS No. 146447-18-9

5-Bromo-2-chloro-4-fluoroanisole

货号: B125206
CAS 编号: 146447-18-9
分子量: 239.47 g/mol
InChI 键: KHRHCBZTZQFNDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H5BrClFO . It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluoroanisole typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-fluoroanisole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation reactions, purification steps like recrystallization or chromatography, and quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions: 5-Bromo-2-chloro-4-fluoroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 5-Bromo-2-chloro-4-fluoroanisole is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for further functionalization, leading to compounds with enhanced biological activity. For example, it has been utilized in the development of drugs targeting specific receptors or enzymes involved in disease pathways .
  • Biological Activity :
    • Studies have indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial properties. These derivatives have been explored for their potential to inhibit bacterial growth and may contribute to the development of new antibiotics .
  • Case Study: Huntington’s Disease :
    • Research utilizing this compound has focused on developing treatments for neurodegenerative diseases like Huntington’s disease. The compound serves as a building block for synthesizing more complex molecules that could modulate disease-related pathways.

Agrochemical Applications

  • Pesticide Development :
    • The compound is also significant in agrochemical research, particularly in the synthesis of herbicides and fungicides. Its halogenation pattern enhances its efficacy against various pests and pathogens, making it a key component in crop protection formulations .
  • Case Study: Herbicide Efficacy :
    • In studies aimed at improving herbicide formulations, this compound has been incorporated into new chemical entities that demonstrate increased selectivity and potency against target weeds while minimizing harm to non-target species .

作用机制

The mechanism of action of 5-Bromo-2-chloro-4-fluoroanisole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of multiple halogens on the benzene ring influences its reactivity and selectivity in these reactions .

相似化合物的比较

  • 2-Bromo-4-fluoroanisole
  • 4-Bromo-2-chloroanisole
  • 5-Chloro-2-fluoroanisole

Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-fluoroanisole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .

生物活性

5-Bromo-2-chloro-4-fluoroanisole (CAS No. 146447-18-9) is a halogenated anisole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug design. This compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on the anisole ring, influences its physicochemical properties, biological interactions, and pharmacokinetic profiles.

The molecular formula of this compound is C7H5BrClFC_7H_5BrClF, with a molecular weight of 239.47 g/mol. Its structural formula can be represented as follows:

  • Molecular Structure :
BrC6H4(Cl)(F)OCH3\text{Br}-\text{C}_{6}\text{H}_{4}(\text{Cl})(\text{F})-\text{OCH}_{3}

Pharmacokinetic Profile

The pharmacokinetic properties of this compound indicate a high gastrointestinal absorption rate and the ability to permeate the blood-brain barrier (BBB). Key pharmacokinetic parameters include:

ParameterValue
Log P (octanol-water partition coefficient)3.33 (Consensus)
GI AbsorptionHigh
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), others (No)

This compound is classified as a potential substrate for P-glycoprotein but does not inhibit several cytochrome P450 enzymes, suggesting a favorable metabolic profile for drug development.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from relevant research.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, it was shown to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. A study reported that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Case Study on Cytotoxicity : A study published in PubMed evaluated the cytotoxic effects of halogenated anisoles, including this compound, on different cancer cell lines. The results indicated that while all tested compounds exhibited some level of cytotoxicity, the brominated derivatives showed enhanced activity compared to their non-brominated counterparts .
  • Case Study on Inflammation : Another investigation assessed the anti-inflammatory effects of various fluorinated compounds, highlighting that this compound significantly reduced inflammation markers in vitro . This study suggests a promising avenue for developing new therapeutic agents targeting inflammatory pathways.

属性

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRHCBZTZQFNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436928
Record name 5-bromo-2-chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146447-18-9
Record name 5-bromo-2-chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-fluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-2-fluoro-5-methoxyaniline (25.0 g, 0.143 mol) in 10% HBr (250 mL) was cooled to 0° C. and a solution of sodium nitrite (15.0 g, 0.218 mol) in water (20 mL) was slowly added. After addition, methylene chloride (50 mL) and cupric bromide (30.0 g, 0.244 mol) were added slowly. The reaction mixture was then warmed to ambient temperature, stirred for one hour, filtered through a bed of celite, and extracted with methylene chloride (2×100 mL). The combined organic phases were dried and concentrated. Chromatography of the dark oil (5% ethyl acetate in hexanes) gave 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (16.6 g, 0.070 mol): 1H NMR (CDCl3): δ 7.20 (m, 1H), 7.05 (dd, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cupric bromide
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-2-fluoro-5-methoxyaniline (25.0 g, 0.143 mol) in 10% HBr (250 mL) was cooled to 0° C. and a solution of sodium nitrite (15.0 g, 0.218 mol) in water (20 mL) was slowly added. Methylene chloride (50 mL) and curpric bromide (30.0 g, 0.244 mol) were added slowly and then the mixture was warmed to ambient temperature and stirred for 1 hour. The reaction mixture was filtered through a bed of celite and extracted with methylene chloride (2×100 mL) and the combined organic phases were dried (sodium sulfate) and concentrated. Chromatography of the dark oil (5% ethyl acetate in hexanes) gave 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (16.6 g, 0.070 mol): 1H NMR (CDCl3): δ 7.20 (m, 1H) 7.05 (dd, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。